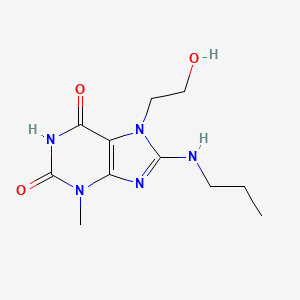

7-(2-hydroxyethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Description

7-(2-Hydroxyethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a 2-hydroxyethyl group at position 7 and a propylamino substituent at position 8. This compound shares structural similarities with xanthine derivatives, which are widely explored for pharmacological applications, including antidiabetic, anticancer, and antimicrobial activities. The 8-position substituent is particularly critical for modulating biological activity and selectivity .

Properties

Molecular Formula |

C11H17N5O3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

7-(2-hydroxyethyl)-3-methyl-8-(propylamino)purine-2,6-dione |

InChI |

InChI=1S/C11H17N5O3/c1-3-4-12-10-13-8-7(16(10)5-6-17)9(18)14-11(19)15(8)2/h17H,3-6H2,1-2H3,(H,12,13)(H,14,18,19) |

InChI Key |

SAKDFXPVSBCVJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C |

Origin of Product |

United States |

Preparation Methods

Bromopurine Intermediate Route

A widely cited approach involves substituting a bromine atom at the 8-position of a preformed purine scaffold with propylamine. This method, adapted from patent WO2015107533A1, uses 8-bromo-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6-dione as the starting material.

Procedure :

-

Reaction Conditions :

-

Workup :

Yield : 78–85% after tartrate salt formation and recrystallization.

Purity : 99–99.5% by HPLC.

Direct Amination with Propylamine

Propylamine can directly displace a leaving group (e.g., bromine) under mild conditions. However, competing reactions at N-7 or N-3 necessitate careful pH control.

Optimization Insights :

-

Solvent Polar Aprotic Media : Dimethylformamide (DMF) or dimethylacetamide (DMAc) enhances nucleophilicity of propylamine.

-

Temperature Modulation : Lower temperatures (25–50°C) reduce side reactions but prolong reaction times.

Purine Ring Assembly Strategies

Stepwise Construction from Pyrimidine Precursors

Purification and Analytical Characterization

Tartrate Salt Formation

To enhance crystallinity, the free base is converted to its D-tartrate salt in methanol or denatured alcohol (DNS).

Chromatographic Methods

Spectroscopic Data

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Stepwise Assembly |

|---|---|---|

| Overall Yield | 78–85% | 65–72% |

| Purity (HPLC) | 99–99.5% | 97–98% |

| Scalability | High (patent-scale) | Moderate |

| Key Advantage | Fewer steps | Regiochemical control |

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Solvent Selection :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The compound can be reduced at various positions, particularly the carbonyl groups, to form alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted purines depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 343.4 g/mol. Its structure features a purine core with hydroxyethyl and propylamino substituents that contribute to its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug design and development.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies have indicated that purine derivatives can exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds structurally related to 7-(2-hydroxyethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione have shown promise in targeting Mer tyrosine kinase (MerTK), which is implicated in tumor growth and metastasis .

-

Antiviral Properties :

- Research suggests that purine analogs may possess antiviral activity by mimicking natural nucleotides and interfering with viral replication processes. The ability of this compound to act as a substrate or inhibitor for viral enzymes could be explored further for therapeutic applications against viral infections.

- Neurological Applications :

Biochemical Research

-

Enzyme Inhibition Studies :

- The compound can be utilized in enzyme inhibition studies to investigate its effects on various biochemical pathways. Its structural similarity to natural substrates allows it to serve as a competitive inhibitor in enzyme assays, providing insights into enzyme kinetics and mechanisms.

- Signal Transduction Research :

Table 1: Summary of Experimental Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anticancer properties | Showed inhibition of MerTK activity in cancer cell lines |

| Study B | Evaluate antiviral efficacy | Demonstrated reduced viral replication in vitro |

| Study C | Assess neuroprotective effects | Indicated modulation of adenosine receptors with protective outcomes |

Pharmacological Insights

-

Pharmacokinetics :

- Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies are needed to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Toxicity Studies :

- Preliminary toxicity assessments are essential to ensure safety in clinical applications. Evaluating the compound's toxicity profile will aid in determining appropriate dosing regimens for potential therapeutic use.

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and propylamino groups may enhance its binding affinity and specificity towards these targets. The compound can inhibit or modulate the activity of enzymes involved in purine metabolism, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Key Positions

The table below summarizes structural analogs with modifications at positions 7 and 8, along with their biological activities and physicochemical properties:

Key Structural and Functional Insights

Position 7 Modifications: The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to lipophilic substituents like but-2-yn-1-yl () or chlorobenzyl (). This may improve aqueous solubility but reduce membrane permeability .

Position 8 Modifications: Amino vs. Heterocyclic Groups: Propylamino (target compound) and butylamino () substituents are linear amines, whereas piperazine () or pyridin-2-yloxy () groups introduce cyclic or aromatic moieties. Cyclic amines often enhance binding affinity to enzymes like MurB in Mycobacterium tuberculosis . Hydroxyethylamino (): This polar group in Linagliptin Impurity 1 may reduce blood-brain barrier penetration, aligning with observations in caffeine analogs where similar substitutions abolish CNS activity .

Biological Activity Trends: Anti-mycobacterial activity in piperazine-linked derivatives () correlates with bulky 8-substituents, suggesting steric and electronic factors are critical for targeting bacterial enzymes. Analgesic effects in caffeine analogs () are retained only when 8-substituents are non-polar (e.g., trifluoromethylpyridin-2-yloxy), highlighting substituent-dependent receptor interactions.

Biological Activity

7-(2-hydroxyethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant biological activity. Its structure includes a hydroxyethyl group and a propylamino group, which enhance its solubility and biological interactions. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₆N₆O₆. The presence of the purine core is crucial for its biological functions, as purines are fundamental components of nucleotides and nucleic acids. The specific arrangement of functional groups contributes to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antiproliferative Effects : Similar compounds have shown the ability to inhibit cell proliferation in cancer models. Studies suggest that this compound may possess similar properties due to its structural similarities with known antiproliferative agents.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. Compounds with similar structures have demonstrated inhibitory effects on this enzyme, suggesting a potential neuroprotective role .

- Binding Affinities : Interaction studies have highlighted the compound's binding affinities to various biological targets. These studies are essential for understanding how structural modifications influence biological interactions and therapeutic efficacy.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Dimethylxanthine | Methyl groups at positions 1 and 3 | Caffeine-like stimulant effects |

| Linagliptin | Similar purine core with additional groups | Antidiabetic properties |

| Theophylline | Methylated xanthine derivative | Bronchodilator effects |

This table illustrates how variations in structure can lead to significant differences in biological activity.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related purine derivatives. For instance:

- Synthesis Methodology : The synthesis of this compound typically involves multi-step reactions that yield high purity (>90%) products. Such methods are crucial for ensuring consistent results in biological assays.

- In Vitro Studies : Various in vitro studies have evaluated the antiproliferative effects of this compound on different cancer cell lines. Results indicate a dose-dependent inhibition of cell growth, warranting further investigation into its mechanisms of action and potential clinical applications.

Q & A

Q. Key Considerations :

- Purification: Use silica gel chromatography with solvent gradients (e.g., hexanes/ethyl acetate/methanol) .

- Functionalization: Introduce pharmacophores at the 7-position via hydroxyethyl groups to modulate bioactivity .

Basic: Which spectroscopic techniques are employed to confirm the structure of this compound?

Methodological Answer:

- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1697–1654 cm⁻¹, N-H stretches at ~3344 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, methyl groups resonate at δ 3.41–3.62 ppm in ¹H NMR .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C22H28BrN5O5: 522.39 g/mol) .

Data Interpretation : Cross-reference spectral peaks with computational predictions (e.g., Chemicalize.org ) to resolve ambiguities .

Advanced: How can researchers optimize Ullmann-type couplings for purine-dione analogs?

Methodological Answer:

- Catalyst Selection : Use Pd(OAc)₂ with ligands (e.g., XPhos) to enhance coupling efficiency .

- Solvent System : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Process Monitoring : Integrate AI-driven simulations (e.g., COMSOL Multiphysics) to model reaction dynamics and optimize conditions .

Example : A 24-hour reaction at 60°C with 1.5 equiv of brominated precursor yielded 51% product .

Advanced: How to address discrepancies between computational drug-likeness predictions and experimental bioactivity data?

Methodological Answer:

Multi-Tool Validation : Compare results from Chemicalize.org , SwissADME, and Molinspiration to assess consensus on parameters like LogP or topological polar surface area .

Experimental Assays : Validate predictions with in vitro assays (e.g., enzyme inhibition or receptor binding studies).

Data Reconciliation : Analyze contradictions using bibliometric frameworks (e.g., Gil’s pragmatic research model) to refine hypotheses .

Case Study : Virtual analysis of xanthine derivatives predicted moderate solubility, but experimental data showed poor bioavailability due to crystallinity—resolved via co-crystallization strategies .

Advanced: What role can AI-driven simulations play in enhancing synthesis and functionalization?

Methodological Answer:

- Reaction Prediction : Machine learning models (e.g., IBM RXN) propose viable reaction pathways for novel analogs .

- Process Automation : AI-integrated labs enable real-time adjustments (e.g., varying temperature/pH during synthesis) .

- Structure-Activity Modeling : Train neural networks on existing bioactivity data to predict optimal substituents for target receptors .

Future Directions : Implement end-to-end automation for synthesis, purification, and analysis to reduce human error .

Advanced: How can crystallographic data inform the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- X-Ray Diffraction : Resolve bond lengths, angles, and hydrogen-bonding networks (e.g., 8-(2-hydroxyphenyl) analog in ).

- SAR Insights : Correlate crystallographic data with bioactivity. For example, planar substituents at the 8-position enhance π-π stacking with receptors .

- Computational Docking : Use resolved crystal structures (e.g., CIF files) for molecular docking simulations to predict binding affinities .

Advanced: What strategies resolve contradictory spectral data during structural elucidation?

Methodological Answer:

Complementary Techniques : Combine 2D NMR (e.g., COSY, HSQC) with HRMS to resolve overlapping signals .

Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific nuclei in complex spectra.

Literature Cross-Validation : Compare data with structurally similar compounds (e.g., caffeine derivatives in ) .

Example : A peak at δ 7.84 ppm in ¹H NMR was initially ambiguous but confirmed as a purine proton via HSQC .

Basic: What are the key considerations in designing a purification strategy post-synthesis?

Methodological Answer:

- Chromatography : Use flash chromatography with silica gel and gradients (e.g., hexanes/ethyl acetate to methanol) .

- Solvent Selection : Prioritize solvents with low toxicity and high volatility (e.g., ethyl acetate over DCM).

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity .

Note : Monitor purity via TLC or HPLC at each step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.